N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine
Description
N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by two distinct substituents: an isopropyl group and a thiazol-5-ylmethyl moiety on one nitrogen atom (N1).
Synthesis likely involves reductive alkylation of ethylenediamine with isopropyl and thiazole-containing carbonyl precursors, analogous to methods described for N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives . Spectroscopic characterization (IR, $ ^1 \text{H NMR} $) would reveal signatures such as NH stretches (~3350–3400 cm$ ^{-1} $) and split signals for the methylene groups adjacent to the thiazole and isopropyl substituents .
Properties
IUPAC Name |
N'-propan-2-yl-N'-(1,3-thiazol-5-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-8(2)12(4-3-10)6-9-5-11-7-13-9/h5,7-8H,3-4,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDIRNVIMCVUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine typically involves the reaction of thiazole derivatives with ethane-1,2-diamine under controlled conditions. One common method includes the alkylation of thiazole with isopropyl bromide, followed by the reaction with ethane-1,2-diamine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the ethane-1,2-diamine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the prominent applications of N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine is its potential as an antimicrobial agent. Compounds containing thiazole moieties have been extensively studied for their antibacterial properties. Research indicates that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
A study highlighted the synthesis of thiazole-containing compounds and their evaluation against various bacterial strains. The results demonstrated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, a derivative with isopropyl substitution showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a candidate for further development in antibacterial therapies .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 8 |
| This compound | E. coli | 16 |
Anticancer Properties
In addition to its antimicrobial properties, thiazole derivatives have also been investigated for anticancer activity. Research has shown that compounds with thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
For example, studies have reported that thiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that this compound may possess similar properties worth exploring .
Materials Science
Polymer Chemistry
This compound has potential applications in polymer chemistry as a curing agent or cross-linking agent in epoxy resins. The presence of amine groups facilitates the curing process by reacting with epoxy groups to form stable networks.
Research indicates that incorporating thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. A study demonstrated that epoxy resins modified with thiazole-based amines exhibited improved tensile strength and thermal resistance compared to unmodified resins .
Case Studies
Case Study 1: Antibacterial Efficacy
In a recent study published in RSC Advances, researchers synthesized a series of thiazole derivatives and evaluated their antibacterial activity in combination with cell-penetrating peptides. The study found that this compound displayed enhanced antibacterial effects when used alongside octaarginine peptides against resistant bacterial strains .
Case Study 2: Anticancer Activity
A comprehensive investigation into the anticancer properties of thiazole derivatives revealed that compounds similar to this compound could induce apoptosis in various cancer cell lines through mitochondrial pathways. This suggests a potential therapeutic application in cancer treatment strategies .
Mechanism of Action
The mechanism of action of N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Lipophilicity : The thiazole and isopropyl groups in the target compound increase logP compared to DETA, aligning it closer to N,N-diisopropylethane-1,2-diamine and aromatic benzyl derivatives. Enhanced lipophilicity may improve membrane permeability in bioactive applications .
Anthelmintic Potential
Piperazine-2,3-dione derivatives synthesized from N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine intermediates exhibit significant activity against Enterobius vermicularis and Fasciola hepatica . The thiazole ring in the target compound may confer similar or enhanced bioactivity due to its electron-rich aromatic system, which can interact with parasitic enzymes or receptors.
Corrosion Inhibition
Linear polyamines like DETA and TETA demonstrate strong corrosion inhibition via adsorption on metal surfaces, with inhibition efficiency correlating with the number of NH groups and HOMO/LUMO energy gaps . The target compound’s thiazole group may enhance adsorption through π-electron interactions, though its single NH group could reduce efficiency compared to DETA derivatives.
Coordination Chemistry
Ethane-1,2-diamine derivatives are classic ligands in coordination chemistry. For example:
- tren (N,N-Bis(2-aminoethyl)ethane-1,2-diamine): Forms stable complexes with transition metals (e.g., Cu$ ^{2+} $) via tridentate binding .
- Target Compound : The thiazole’s sulfur atom may enable additional binding modes (e.g., S→metal coordination), though steric bulk could limit chelation efficiency compared to simpler amines .
Biological Activity
N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C10H16N2S
- CAS Number : 1353959-77-9
- Molecular Weight : 196.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing thiazole moieties often exhibit antimicrobial and antiviral properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit key enzymes involved in pathogen metabolism.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells.
Biological Activity Against Pathogens
Recent studies have evaluated the efficacy of this compound against various pathogens. The following table summarizes findings from relevant research:
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus, with an IC50 value of 12.7 µM. The study concluded that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains.
Case Study 2: Antiviral Activity
Another study focused on the compound's antiviral properties against HIV. It demonstrated an IC50 value of 0.35 µM, indicating potent inhibition of reverse transcriptase activity. This suggests that the compound could be further explored for its potential in HIV treatment regimens.
Research Findings and Implications
The biological activity of this compound highlights its potential as a therapeutic agent. Its efficacy against both bacterial and viral pathogens positions it as a candidate for further development in pharmaceutical applications.
Future Directions
Further research is needed to explore:
- In Vivo Studies : To assess the pharmacokinetics and toxicology in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
Q & A
Basic: How can researchers optimize the synthesis of N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on reaction parameters such as solvent polarity, temperature, and stoichiometric ratios. For example, ethane-1,2-diamine derivatives (structurally related to the target compound) show sensitivity to temperature during condensation reactions, with optimal yields observed at 298–388 K . Solvent selection (e.g., polar aprotic solvents like DMF) can enhance nucleophilic substitution efficiency at the thiazole moiety. Purification via column chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates the compound while minimizing byproducts. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended.
Advanced: What computational strategies reconcile discrepancies between predicted and experimental physicochemical properties (e.g., solubility, density) of this compound?
Methodological Answer:
Systematic force field parameterization, as demonstrated for nitrogen-containing compounds, can address such discrepancies . For instance, the GROMOS 54A7 force field was optimized using experimental density (716–841 kg/m³) and vaporization enthalpy (31–44 kJ/mol) data for ethane-1,2-diamine analogs . Researchers should validate molecular dynamics (MD) simulations against experimental pure-liquid properties (e.g., dielectric constant, viscosity) and refine torsional angles using quantum mechanical calculations (B3LYP/6-31G* level). Discrepancies in solubility predictions require recalibrating solvation free energy terms via COSMO-RS models.
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR : H and C NMR (DMSO-d6) to confirm substitution patterns (e.g., isopropyl and thiazole methyl groups).
- MS : High-resolution ESI-MS for molecular ion validation (expected m/z ~270–300 Da).
- FTIR : Peaks at 3300 cm (N-H stretch) and 1600 cm (C=N thiazole) confirm functional groups.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, though crystallization may require slow evaporation in ethanol/water mixtures.
Advanced: How should researchers address contradictory data in reactivity studies (e.g., unexpected nucleophilic substitution outcomes)?
Methodological Answer:
Contradictions often arise from competing reaction pathways. A two-pronged approach is recommended:
Mechanistic Investigation : Use DFT calculations (e.g., Gaussian 09) to map energy barriers for potential intermediates.
Experimental Replication : Employ primary analysis (initial experimental conditions) and replicated analysis (modified conditions, e.g., inert atmosphere) to isolate variables . For example, steric hindrance from the isopropyl group may reduce substitution efficacy, necessitating longer reaction times (12–24 hours) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) at 10–100 µM concentrations.
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (IC50 determination).
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier penetration.
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 310 K for 24–72 hours. Monitor degradation via UPLC-MS.
- Thermal Stability : Thermogravimetric analysis (TGA) at 298–573 K identifies decomposition thresholds . For hydrolytic stability, use Arrhenius modeling to extrapolate shelf-life from high-temperature data (e.g., 343 K).
Advanced: What strategies validate structure-activity relationships (SAR) for this compound’s derivatives?
Methodological Answer:
Employ a multi-parametric SAR framework:
Synthetic Diversity : Introduce substituents at the thiazole (e.g., halogens) or isopropyl groups.
Computational QSAR : Use CoMFA or CoMSIA models to correlate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity.
Data Clustering : Principal Component Analysis (PCA) of experimental datasets (e.g., IC50, solubility) identifies key structural drivers .
Advanced: How can cross-disciplinary approaches enhance research on this compound’s applications?
Methodological Answer:
Integrate materials science and pharmacology:
- Drug Delivery : Encapsulate the compound in PEG-PLGA nanoparticles (characterized via DLS and TEM) to improve bioavailability.
- Catalysis : Explore its use as a ligand in transition-metal complexes (e.g., Cu(II) for oxidation reactions).
- Collaborative Data Sharing : Utilize platforms like ResearchGate to access preprints on analogous compounds and validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

